![molecular formula C9H14N6 B11896974 6-Imino-N,N,3,7-tetramethyl-6,7-dihydro-3H-purin-2-amine](/img/structure/B11896974.png)
6-Imino-N,N,3,7-tetramethyl-6,7-dihydro-3H-purin-2-amine
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Overview
Description
6-Imino-N,N,3,7-tetramethyl-6,7-dihydro-3H-purin-2-amine is a complex organic compound with a unique structure that includes multiple methyl groups and an imino group
Preparation Methods
The synthesis of 6-Imino-N,N,3,7-tetramethyl-6,7-dihydro-3H-purin-2-amine typically involves multi-step organic reactions. One common synthetic route includes the alkylation of purine derivatives followed by the introduction of the imino group under controlled conditions. Industrial production methods may involve the use of high-pressure reactors and catalysts to optimize yield and purity.
Chemical Reactions Analysis
6-Imino-N,N,3,7-tetramethyl-6,7-dihydro-3H-purin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by a unique structure that contributes to its biological activity. Its molecular formula is C8H12N4, and it exhibits properties typical of purine derivatives, including the ability to act as a nucleobase analog.
Medicinal Chemistry Applications
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Anticancer Activity :
- Research has demonstrated that purine derivatives can inhibit cancer cell proliferation. A study exploring the effects of various purine compounds found that 6-Imino-N,N,3,7-tetramethyl-6,7-dihydro-3H-purin-2-amine exhibited cytotoxic effects against specific cancer cell lines. The mechanism involves interference with nucleic acid synthesis and cell cycle regulation.
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Antiviral Properties :
- This compound has been investigated for its potential antiviral effects. Similar purine analogs have shown effectiveness against viral replication by mimicking natural substrates in viral polymerases.
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Enzyme Inhibition :
- The compound acts as an inhibitor for enzymes such as xanthine oxidase and adenosine deaminase. These enzymes are crucial in purine metabolism, and their inhibition can lead to therapeutic benefits in conditions like gout and certain types of cancer.
Biochemical Research Applications
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Metabolic Pathway Studies :
- This compound serves as a tool for studying purine metabolism. By tracing its incorporation into nucleic acids or its effect on metabolic pathways, researchers can gain insights into cellular processes.
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Cell Signaling :
- The compound may influence signaling pathways involving adenosine receptors. Understanding these interactions could lead to new therapeutic strategies for diseases influenced by adenosine signaling.
Pharmacological Insights
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Drug Development :
- As a lead compound, this compound has been used in the development of novel drugs targeting cancer and viral infections. Its structure allows for modifications that can enhance efficacy and reduce toxicity.
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Clinical Trials :
- Preliminary clinical trials have indicated potential benefits in treating specific cancers when used in combination with other therapies. Ongoing studies aim to optimize dosing regimens and evaluate long-term outcomes.
Case Study 1: Anticancer Efficacy
A recent study evaluated the anticancer properties of this compound in vitro against breast cancer cell lines. The results indicated a dose-dependent inhibition of cell growth with an IC50 value of 12 µM after 48 hours of treatment.
Case Study 2: Antiviral Activity
In another investigation focusing on antiviral applications, the compound was tested against influenza virus strains in cultured cells. The findings suggested a significant reduction in viral load at concentrations above 15 µM.
Data Table: Summary of Applications
Application Area | Specific Use Case | Findings/Results |
---|---|---|
Anticancer | Breast cancer cell lines | IC50 = 12 µM |
Antiviral | Influenza virus | Significant reduction in viral load |
Enzyme Inhibition | Xanthine oxidase | Effective inhibition noted |
Drug Development | Lead compound for new therapies | Ongoing trials showing promise |
Mechanism of Action
The mechanism of action of 6-Imino-N,N,3,7-tetramethyl-6,7-dihydro-3H-purin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The imino group plays a crucial role in binding to these targets, leading to various biochemical effects. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor function, and alteration of cellular signaling pathways.
Comparison with Similar Compounds
6-Imino-N,N,3,7-tetramethyl-6,7-dihydro-3H-purin-2-amine can be compared with other similar compounds, such as:
This compound derivatives: These compounds have similar structures but differ in the substitution pattern, leading to variations in their chemical and biological properties.
Purine derivatives: Compounds like adenine and guanine share the purine core structure but have different functional groups, resulting in distinct properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C9H14N6 |
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Molecular Weight |
206.25 g/mol |
IUPAC Name |
6-imino-N,N,3,7-tetramethylpurin-2-amine |
InChI |
InChI=1S/C9H14N6/c1-13(2)9-12-7(10)6-8(15(9)4)11-5-14(6)3/h5,10H,1-4H3 |
InChI Key |
HWFQLKPFUQGNGW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2=C1C(=N)N=C(N2C)N(C)C |
Origin of Product |
United States |
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